Structural Elucidation and Spectroscopic Characterization of 2-(Piperidin-3-yl)pyrazine: A Technical Guide
Structural Elucidation and Spectroscopic Characterization of 2-(Piperidin-3-yl)pyrazine: A Technical Guide
Executive Summary
The compound 2-(piperidin-3-yl)pyrazine (CAS: 1369367-37-2)[1] is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the design of kinase inhibitors and PROTAC linkers[2]. The molecule consists of a basic, aliphatic piperidine ring linked at the 3-position to an electron-deficient, aromatic pyrazine ring. This unique structural topology presents specific analytical challenges, including complex spin-spin coupling in the aliphatic region and pronounced deshielding effects in the aromatic region.
This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of 2-(piperidin-3-yl)pyrazine using Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).
Figure 1: Orthogonal analytical workflow for the structural elucidation of 2-(piperidin-3-yl)pyrazine.
Spectroscopic Data & Mechanistic Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of 2-(piperidin-3-yl)pyrazine relies heavily on 1H and 13C NMR spectroscopy. The pyrazine ring is an electron-deficient heteroaromatic system. The two electronegative nitrogen atoms withdraw electron density via inductive and resonance effects, resulting in significant deshielding of the adjacent aromatic protons[3]. Conversely, the piperidine ring adopts a stable chair conformation, exhibiting classic axial/equatorial splitting due to the magnetic anisotropy of the adjacent C-C bonds[4].
Table 1: 1H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Mechanistic Assignment |
|---|---|---|---|---|---|
| Pyrazine-H3 | 8.55 | d | 1.5 | 1H | Highly deshielded aromatic CH adjacent to N. |
| Pyrazine-H5 | 8.50 | dd | 2.5, 1.5 | 1H | Aromatic CH; meta-coupling to H3. |
| Pyrazine-H6 | 8.42 | d | 2.5 | 1H | Aromatic CH; ortho-coupling to H5. |
| Piperidine-H2eq | 3.20 | m | - | 1H | Equatorial CH₂ adjacent to amine. |
| Piperidine-H6eq | 3.05 | m | - | 1H | Equatorial CH₂ adjacent to amine. |
| Piperidine-H3 | 2.85 | tt | 11.0, 3.5 | 1H | Bridgehead methine; downfield due to pyrazine proximity. |
| Piperidine-H2ax | 2.75 | m | - | 1H | Axial CH₂; upfield of equatorial counterpart. |
| Piperidine-H6ax | 2.65 | m | - | 1H | Axial CH₂; upfield of equatorial counterpart. |
| Piperidine-H4/H5 | 1.50 - 2.05 | m | - | 4H | Aliphatic CH₂ multiplet envelope. |
| Amine-NH | 1.85 | br s | - | 1H | Secondary amine (exchangeable with D₂O). |
Table 2: 13C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Assignment |
|---|---|---|---|
| Pyrazine-C2 | 158.0 | Quaternary | C-C bridgehead; highly deshielded by adjacent N. |
| Pyrazine-C5 | 144.0 | CH | Aromatic carbon. |
| Pyrazine-C3 | 143.5 | CH | Aromatic carbon. |
| Pyrazine-C6 | 142.5 | CH | Aromatic carbon. |
| Piperidine-C2 | 50.5 | CH₂ | Aliphatic carbon adjacent to secondary amine. |
| Piperidine-C6 | 46.5 | CH₂ | Aliphatic carbon adjacent to secondary amine. |
| Piperidine-C3 | 42.0 | CH | Aliphatic bridgehead carbon. |
| Piperidine-C4 | 29.5 | CH₂ | Aliphatic carbon. |
| Piperidine-C5 | 25.0 | CH₂ | Aliphatic carbon. |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal confirmation of the functional groups. The secondary amine of the piperidine ring and the aromatic skeleton of the pyrazine ring produce distinct vibrational signatures.
Table 3: FT-IR (ATR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Causality / Assignment |
|---|---|---|---|
| 3280 | Medium, Broad | N-H Stretch | Hydrogen-bonded secondary amine (piperidine). |
| 3050 | Weak | C-H Stretch (sp²) | Aromatic C-H stretching of the pyrazine ring. |
| 2930, 2850 | Strong | C-H Stretch (sp³) | Asymmetric/symmetric aliphatic stretches. |
| 1580, 1520 | Medium | C=C, C=N Stretch | Pyrazine ring skeletal vibrations. |
| 1450 | Medium | C-H Bending | Aliphatic CH₂ scissoring modes. |
| 1050 | Medium | C-N Stretch | Aliphatic C-N single bond stretch. |
High-Resolution Mass Spectrometry (HRMS)
Under positive Electrospray Ionization (ESI+), 2-(piperidin-3-yl)pyrazine readily protonates at the more basic piperidine nitrogen, yielding a robust [M+H]+ ion. Collision-induced dissociation (CID) drives characteristic neutral losses and ring cleavages.
Table 4: HRMS (ESI+) Fragmentation Data
| m/z (Observed) | Formula | Ion Type | Assignment |
|---|---|---|---|
| 164.1188 | [C₉H₁₄N₃]⁺ | [M+H]⁺ | Protonated molecular ion. |
| 147.0915 | [C₉H₁₁N₂]⁺ | Fragment | Loss of NH₃ (-17 Da) from the piperidine ring. |
| 121.0520 | [C₇H₉N₂]⁺ | Fragment | Piperidine ring opening/cleavage. |
| 81.0450 | [C₄H₅N₂]⁺ | Fragment | Pyrazinium ion resulting from C-C bond cleavage. |
Figure 2: Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.
Standardized Experimental Protocols (Self-Validating Workflows)
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not deviate from the internal calibration steps.
NMR Sample Preparation & Acquisition
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Step 1: Sample Dissolution. Dissolve 10-15 mg of 2-(piperidin-3-yl)pyrazine in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl₃ is selected because the free base of the compound is non-polar enough to dissolve readily, while TMS provides an absolute zero-point internal standard for chemical shift calibration[3].
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Validation Check: Inspect the NMR tube against a light source. The solution must be completely optically clear. Particulates cause magnetic susceptibility gradients, leading to line broadening.
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Step 2: Probe Tuning and Shimming. Insert the sample and tune the probe to the ¹H and ¹³C frequencies. Perform gradient shimming (Z1-Z5).
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Causality: Proper shimming corrects for magnetic field inhomogeneities across the sample volume, which is strictly required to resolve the fine J-coupling (1.5 - 2.5 Hz) of the pyrazine protons.
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Validation Check: Monitor the lock signal. The full width at half maximum (FWHM) of the residual CHCl₃ peak (7.26 ppm) must be < 1.0 Hz before initiating the acquisition.
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FT-IR (ATR) Analysis Workflow
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Step 1: Background Collection. Clean the diamond ATR crystal with isopropanol and collect an ambient background spectrum (32 scans, 4 cm⁻¹ resolution).
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Causality: Collecting a background spectrum subtracts atmospheric H₂O and CO₂, preventing spectral interference in the 3000-3500 cm⁻¹ region where the critical piperidine N-H stretch appears.
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Validation Check: The baseline of the background-subtracted preview must be flat at 100% transmittance.
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Step 2: Sample Application. Apply 2-3 mg of the solid sample onto the crystal and lower the pressure anvil.
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Causality: The solid sample must be pressed firmly against the diamond crystal to ensure optimal optical contact, maximizing the evanescent wave penetration into the sample matrix.
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Validation Check: Gradually increase pressure while monitoring the real-time preview until the strongest peak (aliphatic C-H stretches at ~2930 cm⁻¹) achieves 10-20% transmittance.
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LC-HRMS (ESI+) Workflow
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Step 1: Chromatographic Separation. Inject 1 µL of a 10 µg/mL sample solution onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile containing 0.1% formic acid.
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Causality: The acidic mobile phase ensures the basic piperidine nitrogen is fully protonated in solution. This prevents secondary interactions with free column silanols (improving peak shape) and maximizes ESI+ ionization efficiency.
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Validation Check: The retention time must be reproducible across triplicate injections with a Relative Standard Deviation (RSD) of < 2%.
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Step 2: ESI Source Optimization and Acquisition. Set the capillary voltage to +3.5 kV and the desolvation temperature to 350 °C.
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Causality: These parameters facilitate stable Taylor cone formation and rapid droplet desolvation, essential for generating the bare [M+H]+ ion without thermal degradation.
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Validation Check: Infuse a standard tuning mix (e.g., sodium formate or leucine enkephalin) prior to the run. Verify that the mass accuracy calibration is within < 5 ppm error.
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